NSC745885 -

NSC745885

Catalog Number: EVT-278053
CAS Number:
Molecular Formula: C14H6N2O2S
Molecular Weight: 266.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC745885 is a down-regulator of EZH2. It acts by inducing G2/M cell-cycle arrest of cancer cells and degradating p53 via proteasome-dependent and -independent pathways.
Synthesis Analysis

The synthesis of NSC745885 involves several key steps:

  1. Starting Material: The synthesis begins with 1,2-diaminoanthraquinone.
  2. Reagents: The compound is reacted with thionyl chloride and triethylamine.
  3. Reaction Conditions: Specific conditions such as temperature and reaction time are critical for achieving optimal yields and purity.
  4. Purification: Post-reaction, the product undergoes purification processes like recrystallization or chromatography to isolate NSC745885 from by-products.

This synthesis pathway not only highlights the chemical reactivity of anthraquinone derivatives but also emphasizes the importance of selecting appropriate reagents to facilitate the formation of the desired product .

Molecular Structure Analysis

NSC745885 features a complex molecular structure characterized by the following elements:

  • Core Structure: The backbone consists of an anthraquinone framework, which is known for its planar structure that allows for effective interaction with biological macromolecules.
  • Substituents: The presence of thiadiazole moieties enhances its pharmacological profile by potentially improving solubility and bioavailability.
  • Molecular Formula: The compound's molecular formula contributes to its reactivity and interaction with cellular targets.

Detailed structural analysis using techniques like X-ray crystallography or NMR spectroscopy can provide insights into the spatial arrangement of atoms within NSC745885, which is crucial for understanding its mechanism of action .

Chemical Reactions Analysis

NSC745885 participates in various chemical reactions that are significant for its biological activity:

  1. Interaction with Biological Targets: The compound has been shown to induce apoptosis in cancer cells, which involves the activation of caspases and subsequent cellular signaling pathways.
  2. DNA Damage Induction: NSC745885 has been reported to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This is evidenced by immunoblotting techniques that measure markers like p53 and p21.
  3. Autophagy Induction: In addition to apoptosis, NSC745885 promotes autophagy in cancer cells, a process that can either contribute to cell survival or lead to programmed cell death depending on the context .

The detailed understanding of these reactions can inform further development of NSC745885 as a therapeutic agent.

Mechanism of Action

The mechanism of action of NSC745885 primarily revolves around its ability to induce apoptosis through several pathways:

  • Activation of p53 Pathway: NSC745885 stabilizes p53 protein levels at lower concentrations, leading to increased expression of pro-apoptotic factors like p21.
  • Caspase Activation: The compound triggers caspase-3 activation, a crucial step in the apoptotic cascade that results in cellular breakdown.
  • Telomerase Inhibition: There are indications that NSC745885 may inhibit telomerase activity in cancer cells, disrupting their ability to maintain telomere length and thereby promoting senescence or apoptosis .

These mechanisms underscore the potential of NSC745885 as an effective anti-cancer agent.

Physical and Chemical Properties Analysis

NSC745885 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in organic solvents may enhance its bioavailability when administered in vivo.
  • Stability: Stability studies indicate that NSC745885 remains effective under various conditions, which is critical for therapeutic applications.
  • Spectroscopic Properties: Characterization through UV-Vis spectroscopy can provide insights into its electronic transitions, while NMR can confirm structural integrity.

These properties are essential for understanding how NSC745885 behaves in biological systems and its potential for drug development .

Applications

NSC745885 has shown promising applications in various scientific fields:

  1. Cancer Therapy: Its primary application lies in oncology, where it demonstrates efficacy against multiple cancer cell lines including leukemia, melanoma, and oral squamous cell carcinoma.
  2. Research Tool: The compound serves as a valuable tool for studying apoptosis mechanisms and cellular stress responses in cancer biology.
  3. Lead Compound for Drug Development: Given its unique structure and activity profile, NSC745885 may serve as a lead compound for developing new anti-cancer drugs with improved efficacy and reduced side effects compared to traditional therapies like anthracyclines .
Introduction to NSC745885 in Anticancer Research

Discovery and Structural Classification

NSC745885 is a novel synthetic anthraquinone derivative first described in a 2014 study published in PLoS One. The compound was synthesized through chemical modification of 1,2-diaminoanthraquinone using thionyl chloride and triethylamine under controlled conditions. Structurally, NSC745885 belongs to the anthraquinone class of compounds, characterized by a planar tricyclic aromatic framework with diketone functional groups at positions 9 and 10. This molecular architecture facilitates DNA intercalation and redox cycling capabilities – properties shared with classical anthraquinone-based chemotherapeutics like doxorubicin. However, NSC745885 features distinct amine group substitutions that alter its electronic properties and biological interactions compared to earlier generation agents. The compound was designated its NSC number through the National Cancer Institute's Developmental Therapeutics Program screening system, indicating its identification during systematic anticancer compound evaluation [1] [2].

Historical Context: Evolution from Anthraquinone-Based Therapeutics

Anthraquinones represent a historically significant class of anticancer agents, with natural and synthetic derivatives employed clinically since the 1960s. Early anthraquinones like doxorubicin and daunorubicin demonstrated potent growth inhibitory effects against diverse malignancies by targeting topoisomerase II and inducing DNA strand breaks. However, their clinical utility has been severely limited by dose-dependent cardiotoxicity and multidrug resistance (MDR) development mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). NSC745885 emerged from systematic efforts to develop anthraquinone derivatives that retain anticancer efficacy while circumventing these limitations [2] [6].

The evolution toward NSC745885 represents a third-generation design strategy focusing on: (1) Structural modifications to reduce interaction with efflux pumps like P-gp; (2) Enhanced cancer cell selectivity to minimize off-target toxicity; and (3) Optimization of apoptosis-inducing capabilities independent of topoisomerase II inhibition. These innovations position NSC745885 within the contemporary landscape of targeted anthraquinone derivatives with improved therapeutic indices [1] [2] [6].

Table 1: Evolution of Anthraquinone-Based Anticancer Agents

GenerationRepresentative CompoundsKey MechanismsClinical Limitations
First (1960s-1980s)Doxorubicin, DaunorubicinTopoisomerase II inhibition, DNA intercalation, free radical generationCardiotoxicity, MDR development
Second (1990s-2000s)Mitoxantrone, PixantroneReduced free radical generation, topoisomerase II inhibitionMyelosuppression, residual cardiotoxicity
Third (2010s-present)NSC745885, AnnamycinP-gp evasion, apoptosis induction via alternative pathways, reduced cardiotoxicityUnder clinical investigation

Rationale for Targeting Oncogenic Pathways

The development of NSC745885 aligns with the contemporary paradigm shift toward pathway-targeted therapeutics in oncology. Oncogenic pathway dysregulation – particularly in the MAPK/ERK cascade, PI3K/AKT signaling, and cell cycle control mechanisms – represents a hallmark of diverse epithelial cancers. These pathways regulate fundamental cancer phenotypes including: uncontrolled proliferation through cyclin dysregulation; evasion of apoptosis via Bcl-2 overexpression; and metastatic competence through matrix metalloproteinase (MMP) activation [3] [5] [7].

NSC745885 was rationally designed to simultaneously modulate multiple nodes within these interconnected networks. Unlike monoclonal antibodies or kinase inhibitors targeting single pathway components, anthraquinone derivatives can disrupt oncogenic transcriptional programs through DNA interaction and redox-mediated signaling interference. This multi-target approach is particularly relevant for cancers with heterogeneous molecular drivers like oral squamous cell carcinoma (OSCC), where resistance to single-pathway inhibitors frequently develops through compensatory pathway activation. Preclinical evidence indicates NSC745885 exerts broad effects across key oncogenic pathways while demonstrating minimal toxicity toward non-malignant cells – addressing a critical limitation of conventional chemotherapy [1] [3].

Properties

Product Name

NSC745885

IUPAC Name

naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione

Molecular Formula

C14H6N2O2S

Molecular Weight

266.28 g/mol

InChI

InChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H

InChI Key

SJPXIVLTCBBWKT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3

Solubility

Soluble in DMSO

Synonyms

anthra(2,1-c)(1,2,5)thiadiazole-6,11-dione
NSC745885

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NSN=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.